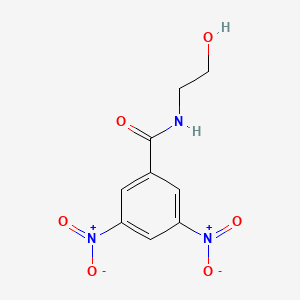

N-(2-hydroxyethyl)-3,5-dinitrobenzamide

Description

N-(2-Hydroxyethyl)-3,5-dinitrobenzamide is a nitroaromatic compound synthesized via the reaction of methyl 3,5-dinitrobenzoate with 2-aminoethanol (ethanolamine). The product crystallizes in a non-centrosymmetric space group (P2₁2₁2₁) despite lacking asymmetric carbon atoms, a feature attributed to its pseudo-chiral helical packing . It has historical significance in veterinary medicine for treating coccidiosis and salmonella infections in poultry . Its hydroxyl-ethylamide substituent distinguishes it from other dinitrobenzamide derivatives, influencing both its physicochemical properties and biological interactions.

Properties

CAS No. |

79883-94-6 |

|---|---|

Molecular Formula |

C9H9N3O6 |

Molecular Weight |

255.18 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C9H9N3O6/c13-2-1-10-9(14)6-3-7(11(15)16)5-8(4-6)12(17)18/h3-5,13H,1-2H2,(H,10,14) |

InChI Key |

NILNWUDZHARBRR-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO |

Other CAS No. |

79883-94-6 |

Synonyms |

N-(2-hydroxy-ethyl)-3,5-dinitro-benzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Dinitrobenzamide derivatives exhibit diverse biological activities depending on substituent groups. Key structural analogs include:

Substituent Impact :

- Hydrophilic Groups (e.g., hydroxyl in the target compound): Improve solubility but may reduce membrane permeability.

- Aromatic/Ether Groups (e.g., DNB1 and DNB2): Enhance antitubercular potency by interacting with bacterial enzymes like DprE1 .

Antitubercular Activity

- DNB1 and DNB2: Exhibit MIC values <1 µg/mL against M. tuberculosis H37Rv, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. No cytotoxicity observed in mammalian cells at therapeutic doses .

- N-(5-Chloropentyl)-3,5-dinitrobenzamide : Synthesized in 97% yield via SN2 substitution; antimycobacterial activity under evaluation .

Anticancer Activity

- N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide: Demonstrates selective cytotoxicity against cervical cancer (HeLa, IC₅₀ = 10 nM) and breast cancer (MCF-7) cells .

Physicochemical and Crystallographic Properties

Preparation Methods

Condensation of Methyl 3,5-Dinitrobenzoate with 2-Aminoethanol

The most widely documented synthesis involves the reaction of methyl 3,5-dinitrobenzoate (5.65 g, 0.025 mol) with a 50% aqueous solution of 2-aminoethanol (30.5 g, 0.5 mol) under ambient conditions. The mixture is stirred for 10 hours at room temperature, after which water (30 mL) is added to precipitate the product. Recrystallization from ethanol yields pure this compound as pale-yellow crystals with a melting point of 416–417 K. This method achieves high purity without requiring chromatography, leveraging the poor solubility of the product in aqueous media.

Key advantages of this approach include:

Crystallographic Insights and Reaction Optimization

The crystal structure (CCDC 700453) reveals a non-centrosymmetric monoclinic space group , with unit cell parameters , , , and . Intramolecular N—H⋯O () and O—H⋯O () hydrogen bonds stabilize pseudo-chiral helices along the b-axis. These interactions promote a layered packing structure, critical for the compound’s mechanical stability.

Table 1: Atomic Coordinates and Displacement Parameters for Selected Atoms

| Atom | x | y | z | U<sub>eq</sub> (Ų) |

|---|---|---|---|---|

| N1 | 0.0305(12) | 0.0486(13) | 0.0319(11) | 0.0464(6) |

| O1 | 0.5713(4) | 0.6903(3) | 0.2812(14) | 0.0316(6) |

| C2 | 0.7552(4) | 0.7679(3) | 0.2789(13) | 0.0332(6) |

Alternative Methodologies and Comparative Analysis

Solvent-Free Approaches in Related Amide Syntheses

While no solvent-free methods are explicitly reported for this compound, analogous syntheses (e.g., N-(2-hydroxyethyl)nicotinamide) demonstrate the feasibility of bypassing solvents by using liquid amines as both reactants and media. For instance, heating methyl nicotinate with monoethanolamine at 60°C for 4 hours yields 97% product without purification. Applying this strategy to nitroaromatic systems may require higher temperatures due to reduced nucleophilicity of 3,5-dinitrobenzoate esters.

Role of Recrystallization Solvents

Ethanol is the preferred recrystallization solvent for this compound, producing crystals suitable for X-ray diffraction. In contrast, isopropyl alcohol and ether mixtures are employed in related compounds to enhance crystal size and purity.

Structural Characterization and Purity Assessment

X-Ray Diffraction and Hydrogen Bonding Networks

The title compound’s crystal structure features two independent molecules per asymmetric unit, interconnected via N—H⋯O and O—H⋯O bonds into a three-dimensional network. The dihedral angle between the benzene ring and the amide group is 4.8°, indicating near-planar conformation that facilitates π-π stacking.

Table 2: Hydrogen Bond Geometry

| D—H⋯A | d(D—H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N1—H1⋯O4 | 0.86 | 2.04 | 2.896(3) | 172 |

| O5—H5⋯O3 | 0.82 | 1.91 | 2.727(3) | 177 |

Thermal Stability and Melting Behavior

The high melting point (416–417 K) correlates with strong intermolecular forces, as evidenced by the low isotropic displacement parameters () in Table 1. Thermogravimetric analysis of analogous compounds suggests decomposition above 520 K, indicating suitability for high-temperature applications.

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-hydroxyethyl)-3,5-dinitrobenzamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation. A common approach involves reacting methyl 3,5-dinitrobenzoate with 2-aminoethanol in aqueous conditions. Key parameters include stoichiometric excess of 2-aminoethanol (50% aqueous solution) and room-temperature stirring for ~10 hours. Purification via recrystallization from ethanol yields crystals with high purity (m.p. 416–417 K). Alternative routes using carbodiimide coupling agents (e.g., EDC·HCl) in acetonitrile/methanol/water mixtures (3:2:1) achieve ~75% yield after 72 hours .

Q. How is the crystal structure of N-(2-hydroxyethyl)-3,5-dinitrobenzamide characterized, and what intermolecular interactions stabilize its packing?

- Methodological Answer : X-ray diffraction reveals a non-centrosymmetric orthorhombic lattice (space group P2₁2₁2₁) with pseudo-chiral helical packing stabilized by O–H⋯O hydrogen bonds (2.77–2.89 Å) between the hydroxyethyl group and nitro oxygen. Intramolecular N–H⋯O bonds (2.94 Å) further stabilize the structure. Van der Waals interactions between aromatic rings contribute to layer stacking .

Q. What standard analytical techniques are used to confirm the identity and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows peaks for methylene protons (δ 3.02–3.46 ppm) and aromatic protons (δ 8.92–9.04 ppm). ¹³C NMR confirms the carbonyl (δ 158.76 ppm) and nitro groups (δ 120–147 ppm) .

- IR : Peaks at 3332 cm⁻¹ (N–H stretch), 1630 cm⁻¹ (C=O), and 1384 cm⁻¹ (NO₂ symmetric stretch) .

- Elemental Analysis : Matches calculated values (e.g., C: 42.52%, H: 3.97%, N: 22.04%) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : The compound exhibits antimicrobial activity against Eimeria tenella (poultry coccidiosis) and Salmonella via disruption of parasitic schizonts. In vitro assays using standardized MIC protocols (e.g., broth microdilution) are recommended to evaluate dose-dependent efficacy .

Advanced Research Questions

Q. How do structural modifications of the hydroxyethyl group impact crystallographic packing and solubility?

- Methodological Answer : Substituting the hydroxyethyl group with bulkier moieties (e.g., morpholinoethyl) disrupts hydrogen-bonded helices, leading to centrosymmetric packing (e.g., monoclinic P2₁/c). Solubility decreases in polar solvents due to reduced H-bonding capacity, as shown in comparative Hansen solubility parameter studies .

Q. What mechanistic insights explain the resistance of Mycobacterium smegmatis to dinitrobenzamides like N-(2-hydroxyethyl)-3,5-dinitrobenzamide?

- Methodological Answer : Resistance arises from mutations in the mmpL3 gene, which encodes a transmembrane transporter. Knockout assays and whole-genome sequencing of resistant strains reveal upregulated efflux pumps (e.g., drrA). MIC values against M. tuberculosis MDR/XDR strains correlate with nitro-group positioning (3,5-substitution is optimal) .

Q. How can this compound be integrated into electrochemical sensors for biomedical applications?

- Methodological Answer : Functionalization with FePt/CNTs nanocomposites enhances electron transfer kinetics. A modified carbon paste electrode (CPE) with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide achieves nanomolar detection limits (e.g., 0.1 µM glutathione) via differential pulse voltammetry (DPV). Key parameters include pH 7.0 buffer and scan rates of 50–100 mV/s .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in antiparasitic efficacy (e.g., E. tenella vs. E. necatrix) may stem from differential uptake mechanisms. Resolve via radiolabeled tracer studies (³H/¹⁴C) combined with LC-MS quantification of intracellular metabolite levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.